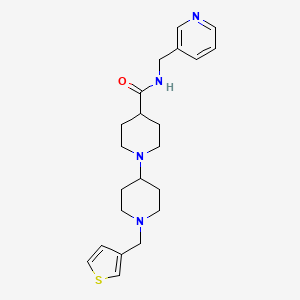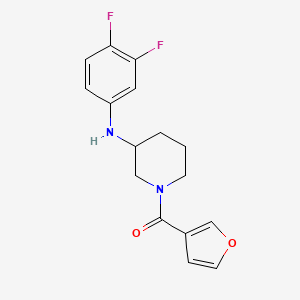
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been extensively studied for its potential use in the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Mechanism of Action
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation of B cells, and its inhibition leads to the suppression of B cell proliferation and differentiation. N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine binds to the active site of BTK and prevents its phosphorylation, which is required for its activation. This results in the inhibition of downstream signaling pathways, including the activation of nuclear factor-kappa B and mitogen-activated protein kinase, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has been shown to have potent and selective inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and differentiation. This results in the reduction of lymphoid tumor size and the inhibition of B cell activation. N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders. However, N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has been shown to have limited effects on T cell function, which may limit its efficacy in the treatment of T cell-related diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, its well-characterized synthesis method, and its validated analytical methods. However, N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has several limitations, including its limited effects on T cell function, its potential for off-target effects, and its potential for drug resistance.
Future Directions
There are several potential future directions for the development and use of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine. These include the optimization of dosing regimens and treatment schedules, the identification of biomarkers for patient selection and monitoring, the combination of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine with other targeted therapies or immunotherapies, and the exploration of its potential use in the treatment of other B cell-related diseases. Further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine in various disease settings.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine involves several chemical reactions, including the coupling of 3,4-difluoroaniline with 3-furoic acid, followed by the reduction of the resulting intermediate to yield the final product. The process has been optimized to achieve high yield and purity, and has been validated by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various B cell-related diseases. In vitro studies have shown that N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine selectively inhibits BTK activity, leading to the suppression of B cell proliferation and differentiation. In vivo studies in animal models have demonstrated that N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine effectively inhibits B cell activation and reduces the size of lymphoid tumors. Clinical trials in humans have shown promising results in the treatment of relapsed or refractory B cell malignancies, with manageable side effects.
properties
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-14-4-3-12(8-15(14)18)19-13-2-1-6-20(9-13)16(21)11-5-7-22-10-11/h3-5,7-8,10,13,19H,1-2,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTQDODKZPWEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

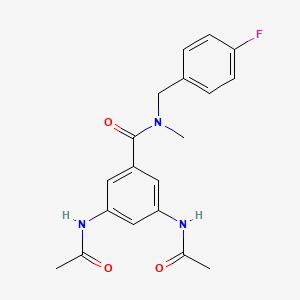
![1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B5054064.png)
![N-(tert-butyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5054072.png)
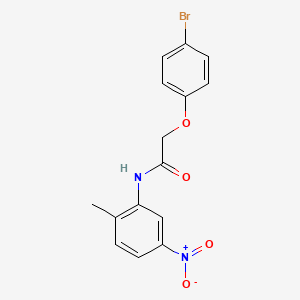
![2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5054084.png)
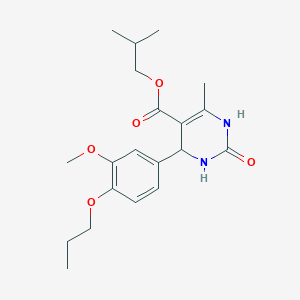

![5-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5054102.png)
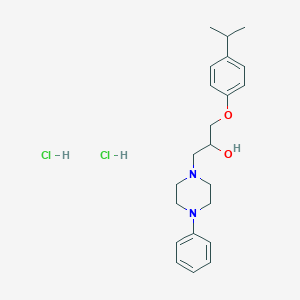
![3-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5054129.png)
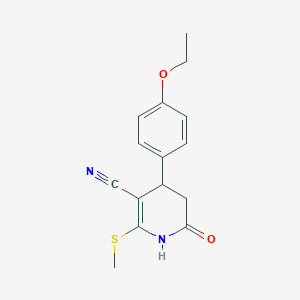
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054140.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(benzylthio)ethyl]acrylamide](/img/structure/B5054141.png)
